molecular formula C28H32IN3S2 B030980 Tibezonium iodide CAS No. 54663-47-7

Tibezonium iodide

Cat. No.: B030980
CAS No.: 54663-47-7
M. Wt: 601.6 g/mol
InChI Key: YTSPICCNZMNDQT-UHFFFAOYSA-M
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Chemical Reactions Analysis

Tibezonium iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tibezonium iodide has several scientific research applications:

Comparison with Similar Compounds

Tibezonium iodide can be compared with other quaternary ammonium compounds such as benzalkonium chloride and cetylpyridinium chloride. While all these compounds share antiseptic properties, this compound is unique due to its specific structure and effectiveness in oral care . Similar compounds include:

    Benzalkonium chloride: Commonly used as a disinfectant and antiseptic.

    Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.

This compound stands out due to its specific application in oral care and its effectiveness in treating gingival inflammation and dental plaque .

Properties

IUPAC Name

diethyl-methyl-[2-[[2-(4-phenylsulfanylphenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]ethyl]azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N3S2.HI/c1-4-31(3,5-2)19-20-32-28-21-27(29-25-13-9-10-14-26(25)30-28)22-15-17-24(18-16-22)33-23-11-7-6-8-12-23;/h6-18H,4-5,19-21H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSPICCNZMNDQT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CCSC1=NC2=CC=CC=C2N=C(C1)C3=CC=C(C=C3)SC4=CC=CC=C4.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32IN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905128
Record name Diethylmethyl(2-((4-(p-(phenylthio)phenyl)-3H-1,5-benzodiazepin-2-yl)thio)ethyl)ammonium iodide
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Molecular Weight

601.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54663-47-7
Record name Tibezonium iodide
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URL https://commonchemistry.cas.org/detail?cas_rn=54663-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tibezonium iodide [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tibezonium iodide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13702
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Record name Tibezonium iodide
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Record name Diethylmethyl(2-((4-(p-(phenylthio)phenyl)-3H-1,5-benzodiazepin-2-yl)thio)ethyl)ammonium iodide
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Record name Tibezonium iodide
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Record name TIBEZONIUM IODIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Tibezonium iodide as an antimicrobial agent?

A1: While the exact mechanism of action of this compound remains to be fully elucidated, research suggests it exhibits antimicrobial activity against a range of oral bacteria. Studies have demonstrated its effectiveness in reducing bacterial counts in saliva following administration, particularly against Streptococcus pyogenes [, ]. Further research is needed to determine the specific molecular targets and pathways affected by this compound.

Q2: What are the advantages of using this compound in a mucoadhesive buccal drug delivery system?

A2: this compound, when incorporated into mucoadhesive buccal delivery systems, offers several advantages. Firstly, this route of administration allows for localized drug delivery directly to the oral cavity, potentially enhancing efficacy and reducing systemic side effects [, ]. Secondly, mucoadhesive formulations prolong the residence time of the drug at the site of action, leading to sustained release and potentially improved patient compliance [, ].

Q3: What analytical methods have been employed to quantify this compound in biological samples?

A3: A novel RP-HPLC method has been developed and validated for the simultaneous estimation of this compound and Lidocaine Hydrochloride in pharmaceutical formulations and human saliva samples []. This method utilizes a C8 Agilent® column and a mobile phase of acetonitrile and phosphate buffer (pH 4.5) for separation, achieving accurate and precise quantification of both compounds [].

Q4: Has this compound shown any mutagenic potential in preclinical studies?

A4: this compound has undergone mutagenicity testing using the Ames test with Salmonella typhimurium and the host-mediated assay with Schizosaccharomyces pombe. These studies did not reveal any mutagenic activity, indicating a potentially favorable safety profile for this compound [].

Q5: Are there any alternative compounds or materials being investigated for similar applications?

A5: While this compound demonstrates promise in oral healthcare, researchers are continually exploring alternative compounds and materials. For instance, Agarose, a natural polysaccharide, is being investigated as a biocompatible and biodegradable alternative for formulating mucoadhesive buccal gels []. These explorations aim to identify compounds with enhanced properties, improved safety profiles, or potentially lower production costs.

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